molecular formula C9H12ClF2N3O4S B2423032 N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1795383-34-4

N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B2423032
CAS No.: 1795383-34-4
M. Wt: 331.72
InChI Key: BNWOLWVIXUYSLZ-UHFFFAOYSA-N
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Description

N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a fluorinated organic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, difluoropropyl, nitrobenzene, and sulfonamide groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the difluoropropylamine intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, sulfonic acid-substituted, and other functionalized derivatives.

Scientific Research Applications

N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with target proteins, while the difluoropropyl group enhances the compound’s stability and bioavailability. The sulfonamide group can inhibit certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2,2-difluoropropyl)-3-(4-chlorophenyl)propanamide hydrochloride
  • N-(3-amino-2,2-difluoropropyl)-2-furamide hydrochloride
  • N-(3-amino-2,2-difluoropropyl)-2-cyclopropylpropanamide hydrochloride

Uniqueness

N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoropropyl and nitrobenzene groups makes it particularly valuable for developing new pharmaceuticals and advanced materials.

Properties

IUPAC Name

N-(3-amino-2,2-difluoropropyl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4S.ClH/c10-9(11,5-12)6-13-19(17,18)8-3-1-7(2-4-8)14(15)16;/h1-4,13H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOLWVIXUYSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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